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Compound of Interest

Compound Name: ZK824190

Cat. No.: B12421643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824190 is a selective, orally active inhibitor of the urokinase-type plasminogen activator

(uPA), a serine protease implicated in tumor invasion and metastasis. Understanding the

structural-activity relationship (SAR) of ZK824190 is crucial for the rational design of more

potent and selective uPA inhibitors as potential anticancer agents. This technical guide

provides a comprehensive overview of the available data on ZK824190, including its biological

activity, and explores its SAR by drawing comparisons with other known uPA inhibitors. Due to

the limited publicly available SAR data specifically for a series of ZK824190 analogs, this guide

will focus on the known quantitative data for the parent compound and infer potential SAR from

the binding modes of other uPA inhibitors.

Quantitative Biological Data
The inhibitory activity of ZK824190 has been quantified against its primary target, uPA, as well

as other related serine proteases to assess its selectivity. The available data is summarized in

the table below.
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Target Enzyme IC50 (nM) Reference

uPA (urokinase-type

plasminogen activator)
237 [1]

tPA (tissue-type plasminogen

activator)
1600 [1]

Plasmin 1850 [1]

Table 1: Inhibitory Potency of ZK824190 against Serine Proteases. The IC50 values indicate

the concentration of ZK824190 required to inhibit 50% of the enzyme's activity. A lower IC50

value corresponds to a higher inhibitory potency.

Inferred Structural-Activity Relationship
While a dedicated SAR study on a series of ZK824190 analogs is not publicly available, we

can infer key structural features likely contributing to its activity by examining the general

principles of uPA inhibition and the SAR of other known inhibitors. The uPA active site contains

a well-defined S1 pocket that is crucial for substrate recognition and binding. This pocket

typically accommodates the basic side chain of arginine or lysine residues of the natural

substrate, plasminogen. Therefore, many uPA inhibitors are designed to mimic this interaction

by incorporating a basic functional group.

Based on the structure of ZK824190, the following SAR hypotheses can be proposed:

The Benzamidine Moiety: The benzamidine group is a common feature in many serine

protease inhibitors and is likely the key pharmacophore of ZK824190 that interacts with the

S1 pocket of uPA. The positively charged amidinium group can form a salt bridge with the

carboxylate of the conserved Asp189 residue at the bottom of the S1 pocket, mimicking the

interaction of the guanidinium group of an arginine substrate.

The Biphenyl Core: The biphenyl scaffold provides a rigid framework that positions the

benzamidine group for optimal interaction with the S1 pocket. Modifications to the biphenyl

rings, such as the introduction of substituents, could influence the compound's potency and

selectivity by affecting its conformation, electronic properties, and potential interactions with

other residues in the active site.
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The Carboxylic Acid Group: The presence of a carboxylic acid group on the distal phenyl ring

may contribute to the overall binding affinity through hydrogen bonding interactions with

residues near the entrance of the active site. Its position and acidity could be critical for

optimizing these interactions.

Experimental Protocols for SAR Studies
To establish a quantitative SAR for ZK824190, a systematic synthetic and biological evaluation

of its analogs would be required. A general workflow for such a study is outlined below.

Experimental Workflow for SAR Analysis
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Figure 1: A generalized workflow for the structural-activity relationship (SAR) study of

ZK824190 analogs.

Key Experimental Methodologies
Chemical Synthesis: Analogs of ZK824190 would be synthesized by modifying the

benzamidine, biphenyl, and carboxylic acid moieties. Standard organic chemistry techniques

would be employed, and the final compounds would be purified by chromatography and

characterized by NMR and mass spectrometry to confirm their structure and purity.

In vitro uPA Inhibition Assay: The inhibitory potency of the synthesized analogs against

purified human uPA would be determined using a chromogenic or fluorogenic substrate-

based assay. The assay would measure the rate of substrate cleavage in the presence of

varying concentrations of the inhibitor to calculate the IC50 value.
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Selectivity Profiling: To assess the selectivity of the inhibitors, their IC50 values would be

determined against other related serine proteases, such as tPA and plasmin, using similar

enzymatic assays.

Cell-based Assays: The most potent and selective compounds would be further evaluated in

cell-based assays to determine their ability to inhibit cancer cell invasion and migration,

which are key processes driven by uPA activity. The Boyden chamber assay or a wound-

healing (scratch) assay are commonly used for this purpose.

Signaling Pathway of uPA in Cancer
uPA plays a critical role in the proteolytic cascade that leads to the degradation of the

extracellular matrix (ECM), a key step in tumor cell invasion and metastasis. The signaling

pathway involving uPA is depicted below.
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Figure 2: The uPA signaling pathway in cancer invasion and metastasis and the inhibitory

action of ZK824190.

Conclusion

ZK824190 is a promising lead compound for the development of novel anticancer therapeutics

targeting the uPA system. While specific SAR data for a series of its analogs are limited in the

public domain, this guide has provided a framework for understanding its potential mode of

action and has outlined the necessary experimental approaches to conduct a thorough SAR

study. By systematically modifying the key structural features of ZK824190 and evaluating the

biological activity of the resulting analogs, it will be possible to elucidate the SAR and design

more potent and selective uPA inhibitors with improved therapeutic potential. Further research,

including the determination of the co-crystal structure of ZK824190 or its analogs in complex

with uPA, would provide invaluable insights for future structure-based drug design efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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